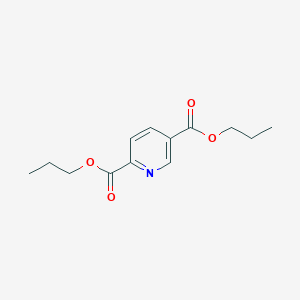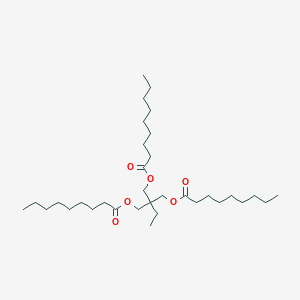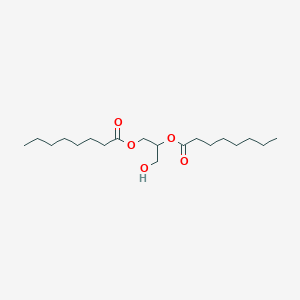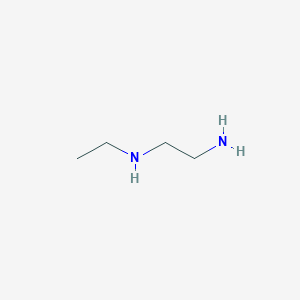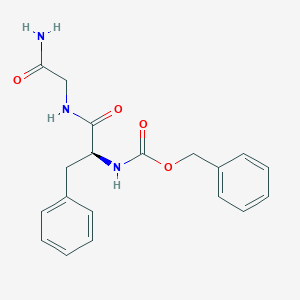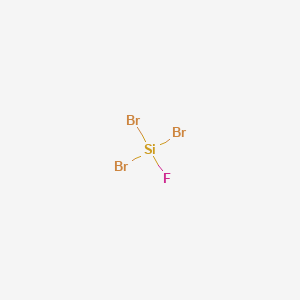
Tribromo(fluoro)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribromo(fluoro)silane is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is a colorless liquid with a pungent odor and is highly reactive with other chemicals. Tribromo(fluoro)silane is used in various fields such as material science, organic synthesis, and biochemistry.
Wirkmechanismus
Tribromo(fluoro)silane is a highly reactive compound due to the presence of bromine and fluorine atoms. It reacts with various functional groups such as alcohols, amines, and thiols. The reaction with these functional groups leads to the formation of covalent bonds, which modifies the properties of the molecules. In biochemistry, tribromo(fluoro)silane reacts with proteins and nucleic acids to form crosslinks, which stabilizes their structure and function.
Wissenschaftliche Forschungsanwendungen
Tribromo(fluoro)silane is used in various scientific research applications. It is commonly used in material science to modify the surface properties of materials. Tribromo(fluoro)silane is also used in organic synthesis to introduce fluorine and bromine atoms into organic molecules. In biochemistry, tribromo(fluoro)silane is used to crosslink proteins and nucleic acids, which helps to study their structure and function.
Biochemische Und Physiologische Effekte
Tribromo(fluoro)silane has been shown to have minimal toxicity and is not considered harmful to human health. However, its reactivity and ability to modify the properties of molecules can have biochemical and physiological effects. In biochemistry, tribromo(fluoro)silane is used to crosslink proteins and nucleic acids, which can affect their function. In material science, tribromo(fluoro)silane is used to modify the surface properties of materials, which can affect their interaction with biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tribromo(fluoro)silane in lab experiments are its high reactivity, low cost, and simplicity of synthesis. It is also a versatile compound that can be used in various fields such as material science, organic synthesis, and biochemistry. However, tribromo(fluoro)silane is highly reactive and requires careful handling. It can react with moisture in the air, which can lead to the formation of toxic byproducts. It is also corrosive and can cause damage to equipment.
Zukünftige Richtungen
There are several future directions for the use of tribromo(fluoro)silane in scientific research. One direction is the development of new synthesis methods that can improve the yield and purity of tribromo(fluoro)silane. Another direction is the use of tribromo(fluoro)silane in the modification of biomolecules such as carbohydrates and lipids. This can lead to the development of new drugs and therapies. Tribromo(fluoro)silane can also be used in the development of new materials with unique properties such as self-healing and anti-corrosive properties.
Conclusion
In conclusion, tribromo(fluoro)silane is a versatile compound that has gained significant interest in scientific research. Its high reactivity and ability to modify the properties of molecules make it a valuable tool in various fields such as material science, organic synthesis, and biochemistry. Tribromo(fluoro)silane has minimal toxicity and is not considered harmful to human health. However, its reactivity and corrosiveness require careful handling. There are several future directions for the use of tribromo(fluoro)silane in scientific research, which can lead to the development of new materials and therapies.
Synthesemethoden
Tribromo(fluoro)silane can be synthesized by reacting silicon tetrafluoride with bromine in the presence of a catalyst. The reaction takes place at room temperature and produces tribromo(fluoro)silane as the main product. This synthesis method is preferred due to its simplicity, high yield, and low cost.
Eigenschaften
CAS-Nummer |
18356-67-7 |
|---|---|
Produktname |
Tribromo(fluoro)silane |
Molekularformel |
Br3FSi |
Molekulargewicht |
286.8 g/mol |
IUPAC-Name |
tribromo(fluoro)silane |
InChI |
InChI=1S/Br3FSi/c1-5(2,3)4 |
InChI-Schlüssel |
OLMQZEWHTMEUDA-UHFFFAOYSA-N |
SMILES |
F[Si](Br)(Br)Br |
Kanonische SMILES |
F[Si](Br)(Br)Br |
Synonyme |
Tribromofluorosilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



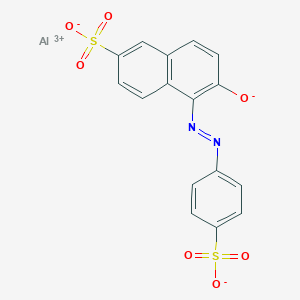
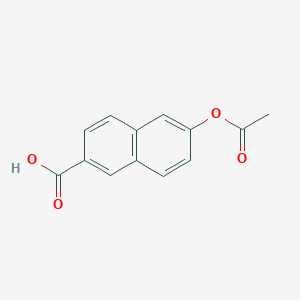
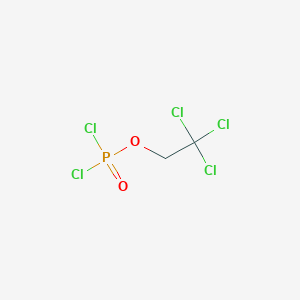
![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)
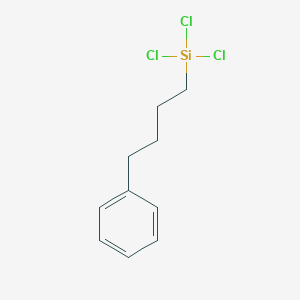
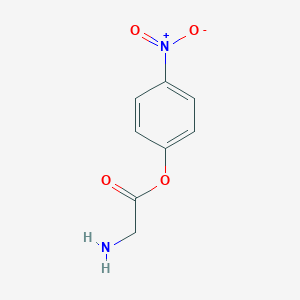
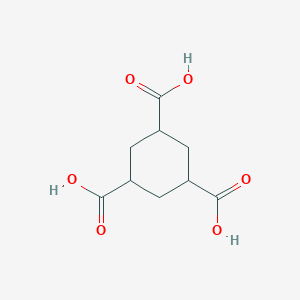
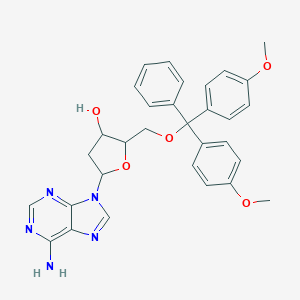
![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)
